molecular formula C9H5F3NNaO2 B3339332 Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate CAS No. 1006961-03-0

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate

Cat. No. B3339332
CAS RN: 1006961-03-0
M. Wt: 239.13 g/mol
InChI Key: PLBYWJVPXDVGQB-ZYFYRQFPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate” is a chemical compound with the molecular formula C9H5F3NNaO2 . It has a molecular weight of 239.13 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a but-2-en-2-olate group, which is further substituted with a trifluoro-4-oxo group .

Scientific Research Applications

Structural Analysis and Coordination Modes

The structural features and coordination modes of related sodium compounds provide insights into the potential applications of Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate in scientific research. For instance, the synthesis and crystal structures of lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents reveal polymeric structures with diverse coordination modes of lithium cations, which could suggest similar complex formation capabilities for sodium compounds with trifluoromethyl and pyridyl groups (Slepukhin et al., 2019). Similarly, the synthesis and characterization of zinc carboxylate complexes with 2,3-pyridine dicarboxylic acid highlight the versatility of pyridine derivatives in forming coordination complexes, potentially applicable to sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate (Singh et al., 2011).

Luminescence Properties

The study of luminescence properties of structures built from related compounds, like the salts of 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate with alkali metals, sheds light on the impact of structural features on luminescence. This information can be leveraged in the design of materials for optical applications, indicating potential uses for sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate in developing luminescent materials (Tafeenko et al., 2009).

Hydrogen Bonding and Supramolecular Structures

The assembly of 3D hydrogen bonding networks by sodium 4-(4-pyridinyl)pyrimidine-2-sulfonate with transitional metal salts provides a template for understanding how sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate might interact in supramolecular structures. This highlights its potential application in the design of new materials with specific properties like porosity, stability, and reactivity, facilitated by hydrogen bonding (Xu, 2009).

Synthesis of Heterocyclic Compounds

The compound's relevance extends to the synthesis of heterocyclic compounds, as demonstrated by related research involving the condensation of sodium derivatives with heterocyclic amines to produce various heterocyclic derivatives. This suggests that sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate could be a valuable precursor in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic structures (Abdelhamid & Gomha, 2013).

properties

IUPAC Name

sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6;/h1-5,15H;/q;+1/p-1/b8-4-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBYWJVPXDVGQB-ZYFYRQFPSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate

CAS RN

1006961-03-0
Record name sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-3-yl)but-2-en-2-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate
Reactant of Route 2
Reactant of Route 2
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate
Reactant of Route 3
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate
Reactant of Route 4
Reactant of Route 4
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate
Reactant of Route 5
Reactant of Route 5
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate
Reactant of Route 6
Reactant of Route 6
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.